molecular formula C10H18N2O4Si B14266419 Di-tert-butoxy(diisocyanato)silane CAS No. 184872-98-8

Di-tert-butoxy(diisocyanato)silane

Cat. No.: B14266419
CAS No.: 184872-98-8
M. Wt: 258.35 g/mol
InChI Key: DAEGPDNWBMLHSA-UHFFFAOYSA-N
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Description

Di-tert-butoxy(diisocyanato)silane is an organosilicon compound with the molecular formula $ \text{(t-BuO)}2\text{Si(NCO)}2 $. It features two tert-butoxy groups (–Ot-Bu) and two isocyanate (–NCO) groups bonded to a central silicon atom. The isocyanate groups are highly reactive, enabling covalent bonding with hydroxyl- or amine-containing substrates, making this compound valuable in polymer crosslinking, surface modification, and hybrid organic-inorganic material synthesis .

Properties

CAS No.

184872-98-8

Molecular Formula

C10H18N2O4Si

Molecular Weight

258.35 g/mol

IUPAC Name

diisocyanato-bis[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C10H18N2O4Si/c1-9(2,3)15-17(11-7-13,12-8-14)16-10(4,5)6/h1-6H3

InChI Key

DAEGPDNWBMLHSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](N=C=O)(N=C=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Di-tert-butoxy(diisocyanato)silane can be synthesized through several methods. One common synthetic route involves the reaction of tetraacetoxysilane with tert-butanol. This reaction is typically carried out at temperatures up to 60°C, resulting in the formation of di-tert-butoxydiacetoxysilane . Another method involves the reaction of di-tert-butoxydichlorosilane with acetic acid in the presence of acid acceptors and solvents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Di-tert-butoxy(diisocyanato)silane undergoes various chemical reactions, including:

Scientific Research Applications

Di-tert-butoxy(diisocyanato)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butoxy(diisocyanato)silane involves its reactivity with various molecular targets. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The tert-butoxy groups can undergo hydrolysis, releasing tert-butanol and forming silanol groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Reactivity
Compound Functional Groups Key Applications Reactivity Profile
Di-tert-butoxy(diisocyanato)silane 2 × –Ot-Bu, 2 × –NCO Polymer crosslinking, hybrid materials High reactivity of –NCO; steric hindrance from –Ot-Bu
KH560 (Epoxy silane) Epoxy, methoxy Composite interfacial bonding Epoxy ring-opening reactions
Hexamethylene diisocyanate (HDI) 2 × –NCO (aliphatic) Polyurethane production Fast polymerization with polyols
Vinyl silane Vinyl, alkoxy Fabric antibacterial finishing Radical polymerization

Key Observations:

  • Steric Effects: The tert-butoxy groups in this compound likely reduce hydrolysis rates compared to smaller alkoxy groups (e.g., methoxy in KH560), enhancing stability in humid environments .
  • Reactivity: The –NCO groups exhibit high reactivity toward nucleophiles (e.g., –OH, –NH₂), similar to HDI. However, the silicon backbone may enable unique interactions with inorganic matrices (e.g., silica, cement) compared to purely organic diisocyanates .

Performance in Composite Materials

Silane coupling agents like KH560 (epoxy-functional) improve mechanical properties in composites by enhancing fiber-matrix adhesion. For example, 4 wt% KH560 increased the tensile strength of waste corrugated paper fiber/PLA composites by 20–30% .

Thermal Stability:

  • Silane-modified composites show increased decomposition temperatures (e.g., +10–15°C for KH560/PLA) . The tert-butoxy groups may further enhance thermal resistance due to their electron-donating and bulky nature.

Comparison with Diisocyanates in Polymer Chemistry

HDI is a benchmark aliphatic diisocyanate used in polyurethanes. Key differences include:

  • Backbone Flexibility: HDI’s linear hexane chain provides flexibility, whereas the silane’s rigid silicon-oxygen backbone may restrict chain mobility, affecting mechanical properties in polymers.
  • Crosslinking Density: The dual functionality of this compound (–NCO and –Ot-Bu) allows simultaneous bonding with organic polymers and inorganic substrates, enabling hybrid network formation .

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